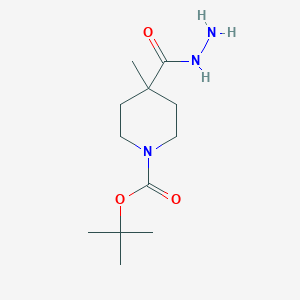

3-(Boc-氨基)-4-氟哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Boc-amino)-4-fluoropiperidine is a chemical compound that is used as an alkylating reagent for the synthesis of various pharmaceuticals . It is also used in laboratory chemicals and in food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 3-(Boc-amino)-4-fluoropiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . A high yielding deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate is described, providing access to a wide scope of N-substituted-3-amino-4-halopyridines .Physical And Chemical Properties Analysis

The molecular formula of 3-(Boc-amino)-4-fluoropiperidine is C10H20N2O2 . Its average mass is 200.278 Da and its monoisotopic mass is 200.152481 Da .科学研究应用

合成用于制药的双功能建筑块:3-(Boc-氨基)-4-氟哌啶的一个重要应用是作为双功能建筑块用于合成氟化合物药物。这个合成过程利用4-氨甲基-4-氟哌啶,是创建各种具有药用价值化合物的关键步骤 (Verniest et al., 2010)。

创造新型氟化β-氨基酸:这种化合物还在新型环状氟化β-氨基酸的开发中发挥作用。这些化合物在药物化学中作为建筑块具有很高的潜力,展示了3-(Boc-氨基)-4-氟哌啶在合成结构独特氨基酸方面的多功能性 (Van Hende et al., 2009)。

药物化学中的对映选择性合成:这种化合物用于对映选择性合成顺式-3-氟哌啶-4-醇,这是药物化学中非常有价值的建筑块。这种合成展示了3-(Boc-氨基)-4-氟哌啶在生产对映纯材料方面的能力,这对于特定药物应用至关重要 (Shaw et al., 2013)。

合成3-氨基甲基-3-氟哌啶:另一个应用是合成1-烷基-3-氨基甲基-3-氟哌啶,这些化合物在药物化学中具有很高的兴趣。这个过程突显了3-(Boc-氨基)-4-氟哌啶在为制药开发创造多样化化学结构中的作用 (Van Hende et al., 2009)。

物理化学性质调节:这种化合物参与了3-氨基和3-酰氨基氟哌啶的对映选择性合成,有助于研究它们的物理化学性质。它突显了这类化合物中的氟原子如何影响pKa和亲脂性等性质,这对于药物设计很重要 (Orliac et al., 2014)。

药物化学中的Noyori还原:这种化合物还用于Noyori还原过程,产生高对映选择性和对映选择性的单一顺式对映体。这种应用对于在多克拉尺度上生产特定药物化学建筑块的特定对映体至关重要 (LePaih et al., 2021)。

抗癌活性:另一个研究领域涉及合成化合物,如5-氟-2'-脱氧尿嘧啶磷酰胺,其中3-(Boc-氨基)-4-氟哌啶衍生物在抗癌活性中具有潜在影响,展示了它在癌症治疗药物开发中的相关性 (Lewandowska et al., 2016)。

作用机制

Target of Action

Boc-protected amines, such as 3-(boc-amino)-4-fluoropiperidine, are commonly used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of biological targets, depending on the specific structure of the final product .

Mode of Action

The Boc group in 3-(Boc-amino)-4-fluoropiperidine serves as a protective group for the amine functionality during chemical reactions . This protection allows the amine to remain unreactive under conditions that would typically cause it to react. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions, revealing the amine functionality

Biochemical Pathways

The exact biochemical pathways affected by 3-(Boc-amino)-4-fluoropiperidine are dependent on the final bioactive compound that it is used to synthesize. For instance, one study describes the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases . This process could potentially affect various biochemical pathways, depending on the specific role of the synthesized compound .

Action Environment

The action of 3-(Boc-amino)-4-fluoropiperidine is primarily observed in the context of chemical reactions during the synthesis of bioactive compounds. Factors such as the pH, temperature, and solvent used in these reactions can significantly influence the efficiency and selectivity of the reactions involving 3-(Boc-amino)-4-fluoropiperidine .

安全和危害

When handling 3-(Boc-amino)-4-fluoropiperidine, it is recommended to wash face, hands, and any exposed skin thoroughly. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

属性

IUPAC Name |

tert-butyl N-(4-fluoropiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKRFWRGEVHCAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)